2-(4-chlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylpyrimidinyl group, and an acetamide linkage.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy and dimethylpyrimidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research may explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the dimethylpyrimidinyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide include other chlorophenoxy derivatives and dimethylpyrimidinyl compounds. Compared to these similar compounds, 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide may offer unique properties due to its specific combination of functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20ClN5O2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O2/c1-14-12-15(2)24-20(23-14)27-21(25-17-6-4-3-5-7-17)26-19(28)13-29-18-10-8-16(22)9-11-18/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
PCROIZZZWCONHR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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